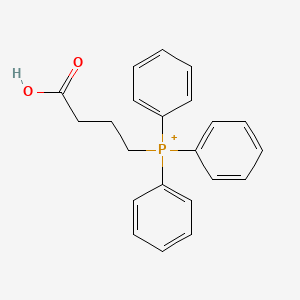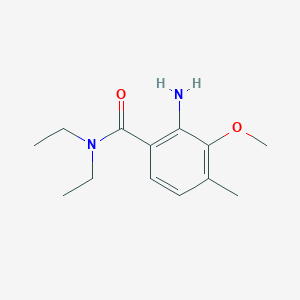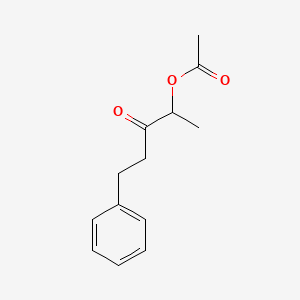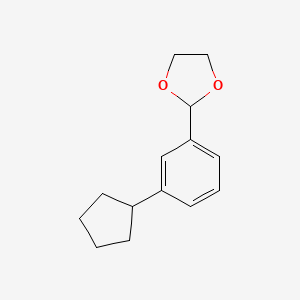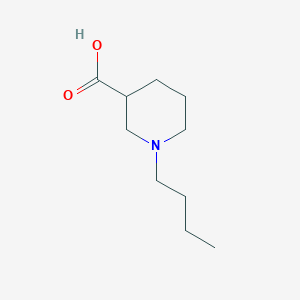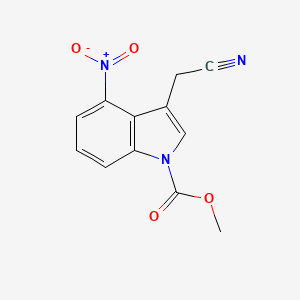
Methyl 3-(cyanomethyl)-4-nitro-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(cyanomethyl)-4-nitro-1H-indole-1-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a cyanomethyl group, a nitro group, and a carboxylate ester group attached to the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyanomethyl)-4-nitro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method involves the nitration of an indole derivative followed by the introduction of the cyanomethyl group and the esterification of the carboxyl group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(cyanomethyl)-4-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyanomethyl group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis conditions can be employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 3-(cyanomethyl)-4-nitro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(cyanomethyl)-4-nitro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyanomethyl group can also participate in nucleophilic reactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(cyanomethyl)-4-nitro-1H-indole-1-carboxylate: Unique due to the presence of both the nitro and cyanomethyl groups.
Methyl 3-(cyanomethyl)-1H-indole-1-carboxylate: Lacks the nitro group.
Methyl 4-nitro-1H-indole-1-carboxylate: Lacks the cyanomethyl group.
Uniqueness
The combination of the nitro and cyanomethyl groups in this compound makes it unique compared to other indole derivatives. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
89245-40-9 |
|---|---|
Fórmula molecular |
C12H9N3O4 |
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
methyl 3-(cyanomethyl)-4-nitroindole-1-carboxylate |
InChI |
InChI=1S/C12H9N3O4/c1-19-12(16)14-7-8(5-6-13)11-9(14)3-2-4-10(11)15(17)18/h2-4,7H,5H2,1H3 |
Clave InChI |
ZLBIYQIVGWLJHO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


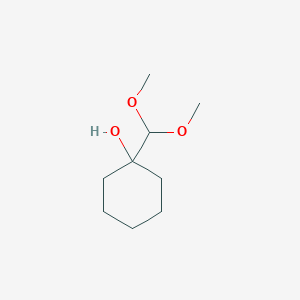
![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)

![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)

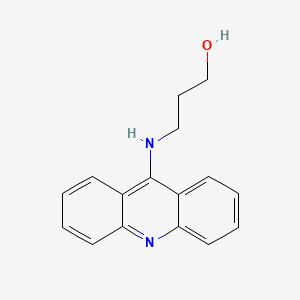
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
